molecular formula C12H12BrN B2605451 2-Bromo-4-propan-2-ylquinoline CAS No. 2169633-62-7

2-Bromo-4-propan-2-ylquinoline

Cat. No. B2605451
M. Wt: 250.139
InChI Key: CCSZZTXBIKUIAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the solvent-free Friedlander quinoline synthesis using poly(phosphoric acid) as an assisting agent. Researchers have developed an enhanced method for its preparation. The protocol includes the condensation of easily accessible 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration. This approach has proven effective and prominent for synthesizing quinolines .


Molecular Structure Analysis

The crystal structure of 2-Bromo-4-propan-2-ylquinoline has been analyzed using FT-IR. Additionally, the chemical shifts of its 1H- and 13C NMR spectra have been measured and calculated using various basis sets in the gas phase. The optimized geometry of the quinoline derivative has been compared with experimental X-ray diffraction values. Density functional theory calculations have explored various aspects of the compound’s properties, including noncovalent interactions, Hirshfeld surface analysis, nonlinear optical properties, thermodynamic properties, molecular electrostatic potential, and frontier molecular orbitals .

Scientific Research Applications

Photoremovable Protecting Groups

2-Bromo-4-propan-2-ylquinoline and its derivatives have been studied for their potential as photoremovable protecting groups. Zhu et al. (2006) explored the use of 8-Bromo-7-hydroxyquinoline (BHQ) in this capacity, highlighting its efficient photolysis under both one-photon and two-photon excitation. This property makes BHQ a promising candidate for regulating biological effectors in cell and tissue culture with light, particularly in two-photon excitation scenarios (Zhu, Pavlos, Toscano, & Dore, 2006).

Synthesis of Bromoquinolines

He et al. (2016) demonstrated the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as a key intermediate. This work contributes to the understanding of bromoquinoline synthesis and its potential applications in organic chemistry (He, Shi, Cheng, Man, & Yang, 2016).

Anticancer Research

An isoquinoline derivative was identified as a potential anticancer agent by Yang et al. (2015). This research highlights the role of isoquinoline derivatives, similar in structure to 2-Bromo-4-propan-2-ylquinoline, in developing new anticancer treatments. The study also focused on targeted delivery mechanisms using transferrin-conjugated liposomes, pointing to the versatility of these compounds in therapeutic contexts (Yang, Yang, Chai, Yang, & Lee, 2015).

Advanced Organic Synthesis

The role of 2-Bromo-4-propan-2-ylquinoline in advanced organic synthesis processes is underscored by Zhou et al. (2009), who developed a tandem four-component reaction involving 2-bromobenzaldehyde to synthesize 1,2-dihydroisoquinolin-1-ylphosphonate. This approach demonstrates the compound's utility in complex chemical reactions (Zhou, Jin, Ye, He, & Wu, 2009).

properties

IUPAC Name

2-bromo-4-propan-2-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-8(2)10-7-12(13)14-11-6-4-3-5-9(10)11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSZZTXBIKUIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=CC=CC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-propan-2-ylquinoline

CAS RN

2169633-62-7
Record name 2-bromo-4-(propan-2-yl)quinoline
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